Cas no 76284-58-7 (3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid)

3-Chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid is a halogenated aromatic dicarboxylic acid derivative featuring both chloro and trifluoromethyl substituents on the benzene ring. This compound is of interest in synthetic organic chemistry due to its bifunctional carboxylic acid groups, which enable diverse derivatization pathways, including esterification, amidation, and polymerization. The presence of electron-withdrawing substituents enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions. Its structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived compounds, while the chloro substituent offers additional sites for further functionalization.
3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid structure
76284-58-7 structure
Product Name:3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid
CAS No:76284-58-7
MF:C9H4ClF3O4
MW:268.573872566223
MDL:MFCD00971800
CID:5671429
PubChem ID:3472117
Update Time:2025-10-25

3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 76284-58-7
    • EN300-26861180
    • 3-chloro-6-(trifluoromethyl)phthalic Acid
    • 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid
    • MDL: MFCD00971800
    • Inchi: 1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17)
    • InChI Key: YCNPWBMRFHFLRE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=C(C(=O)O)C=1C(=O)O

Computed Properties

  • Exact Mass: 267.9750208g/mol
  • Monoisotopic Mass: 267.9750208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.6Ų

3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid Pricemore >>

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Additional information on 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid

Introduction to 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid (CAS No. 76284-58-7)

3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid, identified by the CAS number 76284-58-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a benzene core substituted with a chlorine atom and a trifluoromethyl group, as well as two carboxylic acid groups at the 1 and 2 positions, exhibits unique chemical properties that make it valuable for various applications, particularly in the synthesis of advanced materials and biologically active compounds.

The structural configuration of 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring allows for selective functionalization, which is crucial in designing molecules with tailored biological activities. This compound has garnered attention in recent years due to its potential role in developing novel therapeutic agents and specialty chemicals.

In the realm of pharmaceutical research, 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid serves as a building block for more complex molecules. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. Recent studies have highlighted its utility in synthesizing inhibitors targeting various disease pathways. For instance, derivatives of this compound have been explored as potential antiviral and anticancer agents, leveraging their ability to interact with biological targets through both hydrophobic and electrostatic interactions.

The carboxylic acid functionalities at the 1 and 2 positions provide additional sites for chemical modification, enabling the synthesis of esters, amides, and other derivatives that can be further functionalized to achieve specific pharmacological effects. This flexibility makes 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid a valuable asset in medicinal chemistry libraries. Researchers have utilized this compound to develop novel scaffolds with improved pharmacokinetic profiles and reduced side effects.

From an industrial perspective, 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid finds applications in the production of high-performance polymers and coatings. The combination of chlorine and trifluoromethyl groups enhances the thermal stability and chemical resistance of materials derived from this compound. These properties are particularly valuable in aerospace and automotive industries, where materials must withstand extreme conditions. Additionally, the dicarboxylic acid functionality allows for copolymerization with other monomers to create advanced composite materials with tailored properties.

The synthesis of 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been employed to construct the desired framework efficiently.

Recent advancements in computational chemistry have further enhanced the understanding of 3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid's reactivity and potential applications. Molecular modeling studies have provided insights into how modifications at different positions on the benzene ring can influence biological activity. These computational approaches complement experimental work by predicting outcomes before costly laboratory trials are conducted.

In conclusion,3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid (CAS No. 76284-58-7) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative solutions in drug discovery and advanced material engineering. As research continues to uncover new possibilities for this molecule,3-chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid is poised to remain at the forefront of scientific exploration.

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